molecular formula C6H2ClF4N B1586492 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine CAS No. 72537-17-8

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Cat. No. B1586492
CAS RN: 72537-17-8
M. Wt: 199.53 g/mol
InChI Key: GDSROTVTTLUHCO-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is C6H2ClF4N . Its molecular weight is 199.53 .


Physical And Chemical Properties Analysis

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a liquid at room temperature . It has a density of 1.524 g/mL at 25 °C . Its boiling point is 50-55 °C at 11 mmHg , and its melting point is 16-20 °C . The refractive index is 1.433 .

Scientific Research Applications

Agrochemicals Synthesis

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its trifluoromethylpyridine (TFMP) derivatives are extensively used in crop protection, offering effective defense against pests . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these compounds.

Pharmaceutical Industry

Several pharmaceutical products incorporate TFMP derivatives due to their beneficial properties. These compounds have been used in the development of drugs with market approval, and many more are undergoing clinical trials. The presence of the trifluoromethyl group is associated with enhanced pharmacological activity .

Veterinary Medicine

In veterinary medicine, TFMP derivatives are utilized for their therapeutic effects. Two veterinary products containing the TFMP moiety have been approved, indicating the significance of this compound in animal health .

Organic Synthesis

This compound serves as an intermediate for synthesizing a variety of organic molecules. Its derivatives are crucial for developing novel organic compounds with potential applications in different scientific fields .

FDA-Approved Drugs

The trifluoromethyl group, a part of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine , is found in several FDA-approved drugs. These drugs cover a wide range of diseases and disorders, showcasing the importance of the trifluoromethyl group in medicinal chemistry .

Material Science

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: is used in the synthesis of metal-organic frameworks (MOFs). MOFs have a vast array of applications, including gas storage, separation, and catalysis .

Safety And Hazards

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is considered hazardous. It is flammable and may cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

The major use of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSROTVTTLUHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361445
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

CAS RN

72537-17-8
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,3-Dichloro-5-trifluoromethylpyridine (800 g) was added to a stirred mixture of anhydrous potassium fluoride (320 g) and anhydrous dimethylsulphoxide at 110° C. then heated at 120° C. for 2 hours and fractionally distilled under reduced pressure to give 3-chloro-2-fluoro-5-trifluoromethylpyridine (685 g) in a yield of 92% (98% purity).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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